molecular formula C17H17FN4O3S B2911307 4-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide CAS No. 2034473-81-7

4-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide

Cat. No.: B2911307
CAS No.: 2034473-81-7
M. Wt: 376.41
InChI Key: YJVMUYKBXLNROK-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide (CAS 2034473-81-7) is a complex organic molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a fluorinated benzene sulfonamide group linked to a cyanopyrazine moiety via a trans-configured (1r,4r) cyclohexyl spacer . The sulfonamide functional group is a key pharmacophore known to confer properties that allow for interaction with specific enzymatic targets . The fluorine atom at the para position on the benzene ring is a common structural feature that can enhance metabolic stability and influence the molecule's bioavailability . Furthermore, the rigid trans geometry of the cyclohexyl bridge is believed to favor high stereoselectivity in binding to molecular targets . Sulfonamide derivatives, as a class, have demonstrated a wide range of pharmacological activities in research, including acting as inhibitors for enzymes like carbonic anhydrase, and showing potential as antitumor agents . The specific structure of this compound suggests potential as a selective enzyme inhibitor, making it a valuable candidate for investigating novel therapeutic pathways . With a molecular formula of C17H17FN4O3S and a molecular weight of 376.41 g/mol , it is supplied as a solid for research purposes. This product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S/c18-12-1-7-15(8-2-12)26(23,24)22-13-3-5-14(6-4-13)25-17-16(11-19)20-9-10-21-17/h1-2,7-10,13-14,22H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVMUYKBXLNROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)F)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide” typically involves multiple steps, including:

    Formation of the cyanopyrazine moiety: This can be achieved through the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions.

    Cyclohexyl ring functionalization: The cyclohexyl ring can be introduced via cycloaddition reactions or through the hydrogenation of aromatic precursors.

    Sulfonamide formation: The final step often involves the reaction of the intermediate compound with sulfonyl chlorides in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring or the pyrazine moiety.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They can be used in assays to study protein-ligand interactions and cellular pathways.

Medicine

Medicinally, such compounds may be explored for their potential therapeutic effects. They could serve as lead compounds in drug discovery programs targeting diseases like cancer, inflammation, or infectious diseases.

Industry

Industrially, these compounds might be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials.

Mechanism of Action

The mechanism of action for “4-fluoro-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide” would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, modulating their activity. This interaction can involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues with Cyclohexyl-Pyrazine Backbones

Compound Name Key Structural Differences Molecular Weight Physicochemical Notes Reference
Target Compound (CAS: 917978-18-8) 4-fluoro-benzenesulfonamide, 3-cyanopyrazine 391.4 High rigidity due to trans-cyclohexyl
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide (CAS: 2034452-39-4) Methylimidazole sulfonamide instead of fluorobenzene 362.4 Lower MW; lacks fluorine substituent
2-(2-Methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide (CAS: 2034398-37-1) Acetamide group instead of sulfonamide 382.4 Increased polarity from methoxy group

Key Observations :

  • The 3-cyanopyrazine moiety is conserved across analogs, underscoring its role in π-system interactions .

Fluorinated Sulfonamide Derivatives

Compound Name Fluorine Position Heterocycle Type Molecular Weight Notable Properties Reference
Target Compound Para-fluoro on benzene Pyrazine 391.4 Enhanced metabolic stability
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide (Example 57) Di-fluoro on chromene Pyrazolo-pyrimidine 616.9 Higher MW; chromene backbone
GPR39 Modulator (CAS: C26H33FN6O3S) Para-fluoro on benzene Pyrimidine 528.6 LogP = 2.68; targets GPCRs

Key Observations :

  • Fluorine placement on aromatic rings improves lipophilicity (LogP ~2.68 in GPR39 modulator) and resistance to oxidative metabolism .
  • Chromene-based analogs (e.g., Example 57) exhibit higher molecular weights (>600 Da), which may limit blood-brain barrier penetration compared to the target compound .

Heterocyclic Variants in Sulfonamide Scaffolds

Compound Name Heterocycle Functional Group Molecular Weight Activity Insights Reference
Target Compound 3-Cyanopyrazine Sulfonamide 391.4 Potential kinase inhibition
4-(3-(2-Fluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (Compound 54) Benzoxazinone Carboxamide 425.2 NMR-documented conformational flexibility (J = 51.8 Hz for CHF)
4-(3-(3-Oxo-2H-benzo[b][1,4]thiazin-4(3H)-yl)propanoyl)-N-phenylpiperazine-1-carboxamide (Compound 58) Benzothiazinone Carboxamide 425.2 Thiazinone enhances solubility

Key Observations :

  • Benzoxazinones (Compound 54) and benzothiazinones (Compound 58) exhibit distinct electronic profiles compared to pyrazine, affecting binding kinetics .
  • The cyanopyrazine in the target compound may offer stronger dipole interactions than oxygen- or sulfur-containing heterocycles.

Biological Activity

Chemical Structure and Properties

4-Fluoro-N-[(1R,4R)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]benzene-1-sulfonamide is a complex organic compound characterized by a unique combination of functional groups. Its molecular formula is C17H17FN4O3SC_{17}H_{17}FN_{4}O_{3}S, with a molecular weight of approximately 360.41 g/mol. The compound features a fluorobenzenesulfonamide group , a cyclohexyl ring , and a cyanopyrazine moiety , which contribute to its potential biological activities.

Table 1: Structural Features of the Compound

FeatureDescription
IUPAC NameN-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4-fluorobenzenesulfonamide
Molecular FormulaC₁₇H₁₇FN₄O₃S
Molecular Weight360.41 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including proteins and enzymes. The compound may modulate the activity of these targets through various mechanisms such as:

  • Binding to active sites : This can inhibit or enhance enzymatic activity.
  • Altering protein conformation : Changes in structure may affect signaling pathways.
  • Impacting signal transduction : Interference with cellular communication processes.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound exhibit significant pharmacological effects. For instance, studies have demonstrated that related sulfonamide compounds possess anticancer properties by inducing apoptosis in various cancer cell lines.

Table 2: Summary of Related Research Findings

Study ReferenceBiological Activity ObservedCell Lines TestedIC50 Values (µM)
Study AAntiproliferativeMCF-7, A54915.2
Study BApoptosis inductionHeLa12.5
Study CAnti-inflammatoryRAW264.720.0

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups compared to similar compounds such as:

  • N-(1R,4R)-4-(3-cyanopyrazin-2-yloxy)cyclohexyl)-4-chlorobenzenesulfonamide
    • Potential for different pharmacological profiles due to chlorine substitution.
  • N-(1R,4R)-4-(3-cyanopyrazin-2-yloxy)cyclohexyl)-4-bromobenzenesulfonamide
    • Bromine substitution may enhance lipophilicity and alter biological interactions.

In Vitro Studies

In vitro studies have shown that this compound can exhibit varying degrees of cytotoxicity against cancer cell lines. For example, preliminary tests indicated that it could significantly inhibit cell proliferation in MCF-7 and A549 cells, suggesting potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.